16-叠氮十六酸

描述

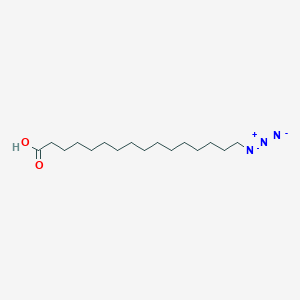

16-Azidohexadecanoic acid is a synthetic fatty acid that can be used as a modification marker for nucleotides and a molecular probe for fatty acid metabolism .

Synthesis Analysis

16-Azidohexadecanoic acid can be used to study fatty acid biosynthesis (elongation, desaturation) or degradation (β-oxidation) upon their uptake, activation, and metabolic conversion . These azido-FAs are readily accessible by chemical synthesis .Molecular Structure Analysis

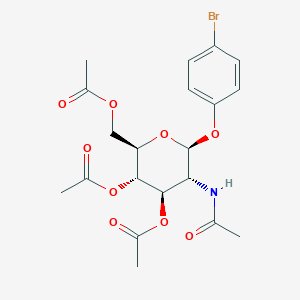

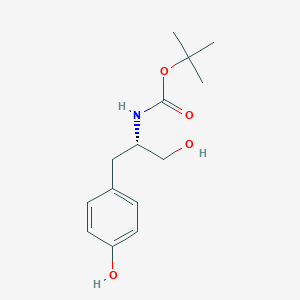

The molecular structure of 16-Azidohexadecanoic acid is C16H31N3O2 . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

16-Azidohexadecanoic acid can be used as a substrate for DNA polymerases in versatile primer extension reactions .Physical And Chemical Properties Analysis

The molecular weight of 16-Azidohexadecanoic acid is 297.44 . It is a solid substance with a white to off-white color .科学研究应用

1. 检测和分析

16-叠氮十六酸及其衍生物在各种物质的检测和分析中得到应用。例如,16-巯基十六酸 (16-MHA) 封端的 CdSe 量子点已被用作超灵敏铜(II) 检测的探针。在铜的存在下,这些量子点的增强光致发光强度被选择性猝灭,从而可以快速可靠地检测,且具有较低的检测限和宽动态范围 (杨香婵等,2010)。

2. 聚合物和材料科学

类似脂肪酸的衍生物,例如 10,16-二羟基十六酸,已被分离并用于合成各种单体和聚合物。这些化合物使用核磁共振和质谱技术表征,由于其物理性质和无毒性,因此是脂肪族聚酯的潜在材料 (D. Arrieta-Báez 等,2011)。

3. 生物降解研究

在生物降解研究中,已经合成并评估了含有羟乙氧基苯甲酸和羟基十六酸浓度的聚(醚-酯)偶氮聚合物。由于其令人满意的降解性能,这些聚合物展示了作为结肠特异性药物释放材料的潜力 (C. Samyn 等,1995)。

4. 表面涂层和功能化

16-巯基十六酸已被用于涂覆纳米级磁性颗粒,形成自组装单层。这些涂层颗粒使用光谱技术表征,由于其固定和耐酸碱腐蚀的性质,显示出在生物细胞分离和金回收中的潜在应用 (刘庆霞和徐正和,1995)。

5. 化学合成和代谢研究

16-叠氮十六酸类似物在化学合成和代谢途径研究中发挥着重要作用。例如,[16-14C]十六酸用于家蚕蛾的性信息素的生物合成途径研究 (T. Ando 等,1988)。

6. 脂肪酶催化的反应

16-羟基十六酸酶促分子内内酯化的研究突出了影响微水体系中脂肪酶催化反应的因素。这些研究有助于理解酶促过程及其在化学合成中的应用 (G. Robinson 等,1994)。

作用机制

Target of Action

16-Azidohexadecanoic acid is a synthetic fatty acid that can be used as a modification marker for nucleotides and a molecular probe for fatty acid metabolism . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Mode of Action

The mode of action of 16-Azidohexadecanoic acid involves its interaction with its targets through a process known as click chemistry . This process involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), where the azide group in the 16-Azidohexadecanoic acid reacts with alkyne groups in other molecules . This reaction allows for the modification of nucleotides and serves as a probe for fatty acid metabolism .

Biochemical Pathways

The biochemical pathways affected by 16-Azidohexadecanoic acid are primarily those involved in fatty acid metabolism . Fatty acid degradation occurs through the well-characterized β-oxidation cycle and yields acetyl-coenzyme A (CoA), which is further metabolized to obtain energy and precursors for cellular biosynthesis .

Result of Action

The result of the action of 16-Azidohexadecanoic acid is the modification of nucleotides and the probing of fatty acid metabolism . This can provide valuable insights into the processes of nucleotide modification and fatty acid metabolism, and can be used in various research and diagnostic applications .

Action Environment

The action of 16-Azidohexadecanoic acid can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability and efficacy of 16-Azidohexadecanoic acid may be influenced by factors such as the presence of other chemicals or biological molecules, as well as the specific conditions within the body or the experimental setup.

安全和危害

未来方向

生化分析

Biochemical Properties

16-Azidohexadecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase (FadD) and fatty acid transporters like FadL . These interactions are crucial for the activation and transport of fatty acids within cells. The azide group in 16-Azidohexadecanoic acid allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the study of fatty acid metabolism and the modification of biomolecules .

Cellular Effects

16-Azidohexadecanoic acid influences several cellular processes. It is involved in the uptake and degradation of fatty acids, impacting cellular metabolism and energy production . This compound can affect cell signaling pathways and gene expression by modifying nucleotides and interacting with various proteins . Its role in fatty acid metabolism also suggests potential effects on cellular lipid composition and membrane structure .

Molecular Mechanism

At the molecular level, 16-Azidohexadecanoic acid exerts its effects through binding interactions with enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters are then metabolized through β-oxidation, producing acetyl-CoA and other intermediates . The azide group enables click chemistry reactions, allowing for the precise labeling and tracking of fatty acids within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16-Azidohexadecanoic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. The compound’s ability to undergo click chemistry reactions also makes it a useful tool for studying temporal changes in fatty acid metabolism .

Dosage Effects in Animal Models

The effects of 16-Azidohexadecanoic acid can vary with different dosages in animal models. At lower doses, it may facilitate the study of fatty acid metabolism without causing significant toxicity . Higher doses could potentially lead to adverse effects, including disruptions in cellular metabolism and toxicity . Understanding the dosage effects is crucial for designing safe and effective experiments.

Metabolic Pathways

16-Azidohexadecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA thioesters, which then enter the β-oxidation cycle . This process produces acetyl-CoA, which is further metabolized to generate energy and biosynthetic precursors . The compound’s azide group also allows for the study of metabolic flux and the identification of metabolic intermediates through click chemistry .

Transport and Distribution

Within cells, 16-Azidohexadecanoic acid is transported and distributed by fatty acid transporters such as FadL . Once inside the cell, it is activated by acyl-CoA synthetase and incorporated into various metabolic pathways . The compound’s distribution within tissues and its accumulation in specific cellular compartments can be influenced by its interactions with transport proteins and binding partners .

Subcellular Localization

The subcellular localization of 16-Azidohexadecanoic acid is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where fatty acid metabolism occurs . The compound’s localization can affect its activity and function, influencing cellular processes such as energy production and lipid synthesis .

属性

IUPAC Name |

16-azidohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597700 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112668-54-9 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)